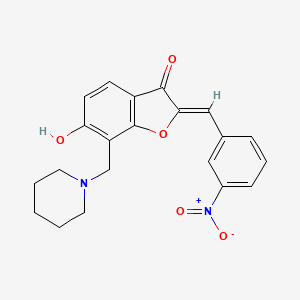![molecular formula C16H14Cl2N2O B2610984 1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole CAS No. 638140-95-1](/img/structure/B2610984.png)
1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole, also known as DMBI, is a chemical compound that has a wide range of applications in the field of scientific research. DMBI is a benzimidazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Antimycotic Applications
1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole has been studied for its antimycotic (antifungal) applications, particularly in treating conditions caused by Candida albicans, Pityriasis versicolor, and cutaneous dermatophytosis. Research has shown its high efficacy and safety profile in these applications. For instance, sertaconazole, a compound with a related molecular structure, demonstrated total cure rates for patients with superficial mycoses caused by Candida albicans, with no recorded relapses or undesirable effects (Umbert et al., 1992); (Nasarre et al., 1992); (Pedragosa et al., 1992).
Sensitizing Capacity
The sensitizing capacity of related compounds, such as sertaconazole, has been evaluated to determine the potential for causing contact dermatitis. In a study involving 78 atopical volunteers, sertaconazole demonstrated no sensitizing capacity, indicating its safety for topical use and its suitability for treating cutaneous mycoses without the risk of inducing contact dermatitis (Romaguera et al., 1992).
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution . This interaction can lead to changes in the target, potentially affecting its function .
Biochemical Pathways
Benzimidazole derivatives have been associated with a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Result of Action
Benzimidazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could have a range of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-21-10-16-19-14-4-2-3-5-15(14)20(16)9-11-6-7-12(17)8-13(11)18/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIGUDPKKPMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)

![2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2610903.png)
![Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2610904.png)


![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2610910.png)


![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2610914.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610916.png)

![2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2610918.png)